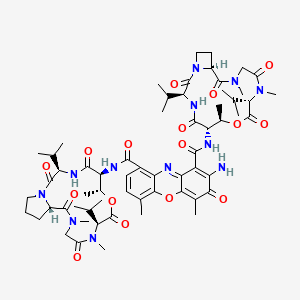

Azetomycin I

Description

Properties

CAS No. |

59519-94-7 |

|---|---|

Molecular Formula |

C61H84N12O16 |

Molecular Weight |

1241.4 g/mol |

IUPAC Name |

2-amino-4,6-dimethyl-3-oxo-9-N-[(3R,6S,7R,10S,16S)-7,11,14-trimethyl-2,5,9,12,15-pentaoxo-3,10-di(propan-2-yl)-8-oxa-1,4,11,14-tetrazabicyclo[14.3.0]nonadecan-6-yl]-1-N-[(3S,6S,7R,10S,16S)-7,11,14-trimethyl-2,5,9,12,15-pentaoxo-3,10-di(propan-2-yl)-8-oxa-1,4,11,14-tetrazabicyclo[14.2.0]octadecan-6-yl]phenoxazine-1,9-dicarboxamide |

InChI |

InChI=1S/C61H84N12O16/c1-26(2)41-58(83)72-22-17-18-35(72)56(81)68(13)24-37(74)70(15)47(28(5)6)60(85)87-32(11)43(54(79)64-41)66-52(77)34-20-19-30(9)50-45(34)63-46-39(40(62)49(76)31(10)51(46)89-50)53(78)67-44-33(12)88-61(86)48(29(7)8)71(16)38(75)25-69(14)57(82)36-21-23-73(36)59(84)42(27(3)4)65-55(44)80/h19-20,26-29,32-33,35-36,41-44,47-48H,17-18,21-25,62H2,1-16H3,(H,64,79)(H,65,80)(H,66,77)(H,67,78)/t32-,33-,35+,36+,41-,42+,43+,44+,47+,48+/m1/s1 |

InChI Key |

BVPWSRPVKLEVKE-YYPSEWRFSA-N |

Isomeric SMILES |

C[C@@H]1[C@@H](C(=O)N[C@@H](C(=O)N2CCC[C@H]2C(=O)N(CC(=O)N([C@H](C(=O)O1)C(C)C)C)C)C(C)C)NC(=O)C3=C4C(=C(C=C3)C)OC5=C(C(=O)C(=C(C5=N4)C(=O)N[C@H]6[C@H](OC(=O)[C@@H](N(C(=O)CN(C(=O)[C@@H]7CCN7C(=O)[C@@H](NC6=O)C(C)C)C)C)C(C)C)C)N)C |

Canonical SMILES |

CC1C(C(=O)NC(C(=O)N2CCCC2C(=O)N(CC(=O)N(C(C(=O)O1)C(C)C)C)C)C(C)C)NC(=O)C3=C4C(=C(C=C3)C)OC5=C(C(=O)C(=C(C5=N4)C(=O)NC6C(OC(=O)C(N(C(=O)CN(C(=O)C7CCN7C(=O)C(NC6=O)C(C)C)C)C)C(C)C)C)N)C |

Origin of Product |

United States |

Isolation, Characterization, and Structural Elucidation of Azetomycin I

Isolation Procedures from Biosynthetic Producers (e.g., Streptomyces species)

Azetomycin I is a natural product biosynthesized by the bacterium Streptomyces antibioticus. nih.govnih.gov This species is known for its production of actinomycins, and the generation of azetomycins is achieved through a process known as controlled biosynthesis. nih.govnih.gov

Following fermentation, the isolation of this compound from the culture broth is a multi-step process. It typically begins with the extraction of the mycelium, the network of filamentous hyphae of the bacterium, using a solvent such as acetone. This is followed by purification techniques, which may include chromatographic methods to separate the different azetomycin components. nih.gov

Spectroscopic and Spectrometric Approaches for this compound Structure Determination

The elucidation of the molecular structure of this compound relies on a combination of spectroscopic and spectrometric techniques. High-Resolution Mass Spectrometry (HRMS) is employed to determine the precise molecular weight and elemental composition, leading to the molecular formula. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is pivotal in defining the connectivity of atoms within the molecule. A suite of NMR experiments, including 1D techniques like ¹H and ¹³C NMR, and 2D techniques such as COSY, HSQC, and HMBC, are utilized to piece together the carbon skeleton and the placement of protons and functional groups. nih.govrsc.org

The following table provides a representative overview of the types of spectroscopic data used in the structural determination of complex natural products like this compound.

| Spectroscopic Technique | Information Obtained |

| HRMS | Molecular Formula |

| ¹H NMR | Proton environment and connectivity |

| ¹³C NMR | Carbon skeleton |

| COSY | ¹H-¹H correlations |

| HSQC | ¹H-¹³C one-bond correlations |

| HMBC | ¹H-¹³C long-range correlations |

| NOESY/ROESY | Through-space proton correlations (for stereochemistry) |

Confirmation of this compound Stereochemistry and Absolute Configuration

Determining the precise three-dimensional arrangement of atoms, or stereochemistry, is a critical step in characterizing a natural product. For molecules with multiple chiral centers like this compound, this involves establishing both the relative and absolute configuration.

The relative stereochemistry is often determined using NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY). nih.gov These experiments identify protons that are close to each other in space, allowing for the deduction of their relative orientation.

Confirmation of the absolute configuration can be a more complex challenge. Methods such as X-ray crystallography, if a suitable crystal can be obtained, provide unambiguous determination of the absolute stereochemistry. nih.gov In the absence of crystals, chiroptical methods like Vibrational Circular Dichroism (VCD) and Raman Optical Activity (ROA), combined with quantum chemical calculations, have become powerful tools for assigning the absolute configuration of chiral molecules in solution. nih.gov

Comparative Structural Analysis of this compound with Related Natural Products

This compound belongs to the actinomycin (B1170597) family of antibiotics, which are characterized by a phenoxazinone chromophore and two cyclic pentapeptide lactones. The defining feature of this compound is the substitution of one of the proline residues with azetidine-2-carboxylic acid. nih.govnih.gov

A comparative analysis with other actinomycins reveals key structural similarities and differences. For instance, Azetomycin II contains two azetidine-2-carboxylic acid residues, replacing both prolines. nih.govnih.gov This subtle change can have a significant impact on the molecule's conformation and biological activity.

Biosynthetic Pathways of Azetomycin I

Identification of the Azetomycin I Biosynthetic Gene Cluster

The formation of this compound is directly reliant on the biosynthetic gene cluster (BGC) for actinomycin (B1170597). whiterose.ac.uk Azetomycins are generated when an actinomycin-producing strain, such as Streptomyces antibioticus, incorporates an exogenously supplied precursor. researchgate.net Therefore, the "this compound BGC" is functionally the actinomycin BGC.

The actinomycin BGC is a well-characterized pathway responsible for producing a range of related peptide antibiotics. frontiersin.org These clusters are typically found in Streptomyces species and contain the essential genes for synthesizing the phenoxazinone chromophore and the two pentapeptide lactone chains. nih.gov A central feature of this BGC is the gene encoding the actinomycin synthetase (ACMS), a large nonribosomal peptide synthetase (NRPS) responsible for assembling the peptide chains. nih.gov The cluster also contains genes for the synthesis of the 3-hydroxy-4-methylanthranilic acid chromophore precursor and other tailoring enzymes. The discovery and manipulation of such cryptic BGCs in Streptomyces represent a promising avenue for discovering novel antibiotics. whiterose.ac.uk

Enzymology of Key Biosynthetic Steps in this compound Formation

The enzymatic processes leading to this compound are a fascinating example of metabolic flexibility within the actinomycin NRPS machinery. The key steps involve the recognition and incorporation of a non-native amino acid precursor.

The defining structural feature of this compound is the presence of an azetidine (B1206935) ring in one of its pentapeptide chains. researchgate.net This moiety is derived from L-azetidine-2-carboxylic acid. The producing microorganism, Streptomyces, does not synthesize this precursor itself. L-azetidine-2-carboxylic acid is a non-proteinogenic amino acid found in nature, notably isolated from plants like Convallaria majalis (Lily of the Valley). medwinpublishers.com It acts as a toxic mimic and an antagonist of the proteinogenic amino acid proline. medwinpublishers.comwikipedia.org In the context of this compound biosynthesis, this precursor must be supplied externally to the fermentation culture.

The assembly of the peptide backbones of actinomycins, and by extension this compound, is catalyzed by a multi-modular enzyme known as a Nonribosomal Peptide Synthetase (NRPS). nih.gov These enzymatic mega-complexes function as an assembly line to build peptide products without the use of ribosomes. researchgate.net

Each module of an NRPS is responsible for the incorporation of a single amino acid and is typically composed of several catalytic domains:

Adenylation (A) Domain: Selects a specific amino acid and activates it as an aminoacyl-adenylate at the expense of ATP. nih.gov

Peptidyl Carrier Protein (PCP) or Thiolation (T) Domain: The activated amino acid is covalently tethered to the PCP domain via a 4'-phosphopantetheine (B1211885) arm. nih.gov

Condensation (C) Domain: Catalyzes the formation of a peptide bond between the amino acid on its own module's PCP domain and the growing peptide chain attached to the PCP domain of the preceding module. nih.gov

In the biosynthesis of this compound, the actinomycin NRPS machinery incorporates L-azetidine-2-carboxylic acid in place of L-proline at a specific position in one of the pentapeptide chains. researchgate.net This substitution is possible due to the relaxed substrate specificity of the adenylation (A) domain within the proline-incorporating module of the actinomycin synthetase. This A-domain recognizes and activates L-azetidine-2-carboxylic acid, allowing the NRPS to incorporate it into the growing peptide chain. This process highlights the inherent flexibility of some NRPS A-domains, which can be exploited to generate novel peptide derivatives. nih.gov

Precursor Incorporation Studies in this compound Biosynthesis

The existence and structure of this compound were confirmed through precursor incorporation, or precursor-directed biosynthesis, experiments. These studies involve feeding a structurally unique and identifiable precursor to a microorganism and analyzing the resulting metabolites.

In the case of this compound, feeding L-azetidine-2-carboxylic acid to a culture of an actinomycin-producing Streptomyces strain results in its incorporation into the peptide backbone. researchgate.net This leads to the formation of new actinomycin analogs. Depending on the extent of incorporation, different azetomycins are formed:

This compound: Contains one molecule of L-azetidine-2-carboxylic acid in place of one of the two L-proline residues. researchgate.net

Azetomycin II: Contains two molecules of L-azetidine-2-carboxylic acid, replacing both L-proline residues. researchgate.net

These feeding experiments were crucial for elucidating the structure of the azetomycins and for demonstrating the substrate flexibility of the actinomycin biosynthetic machinery. researchgate.net

| Compound | β-Peptide Chain Structure | α-Peptide Chain Structure |

|---|---|---|

| Actinomycin D | L-Thr — D-Val — L-Pro — Sar — L-MeVal | L-Thr — D-Val — L-Pro — Sar — L-MeVal |

| This compound | L-Thr — D-Val — L-AzC — Sar — L-MeVal | L-Thr — D-Val — L-Pro — Sar — L-MeVal |

| Azetomycin II | L-Thr — D-Val — L-AzC — Sar — L-MeVal | L-Thr — D-Val — L-AzC — Sar — L-MeVal |

Data sourced from researchgate.net. AzC denotes Azetidine-2-carboxylic acid.

Genetic and Biochemical Engineering Approaches for this compound Pathway Elucidation

While this compound itself is a product of biochemical engineering (precursor-directed biosynthesis), further genetic and biochemical approaches can be used to understand and manipulate its formation. The elucidation of the pathway relies on the extensive study of the parent actinomycin biosynthetic pathway.

Genetic engineering techniques, such as gene inactivation and site-directed mutagenesis, have been instrumental in understanding the function of NRPS domains. mdpi.com For instance, inactivating a specific A-domain within the actinomycin BGC would halt peptide synthesis at that point, confirming the domain's role. Conversely, engineering the A-domain of the proline-incorporating module could potentially alter its substrate specificity, either increasing its affinity for L-azetidine-2-carboxylic acid to improve this compound yield or restricting it to favor the natural product, Actinomycin D.

Chemical Synthesis and Structural Modification of Azetomycin I

Total Synthesis Strategies for Acetomycin

The construction of the Acetomycin molecule has been approached through methodical synthetic sequences. These strategies are often categorized as either linear or convergent, each with distinct advantages in the assembly of complex molecular targets.

| Synthesis Type | Description | Advantages | Disadvantages |

| Linear | Step-by-step assembly of the molecule from a single starting material. | Straightforward planning. | Overall yield can be low for long sequences. |

| Convergent | Independent synthesis of fragments followed by their coupling. | Higher overall yield, more efficient. | Requires more complex planning and fragment coupling reactions. |

Key Synthetic Transformations and Methodologies for Acetomycin Structural Motifs

The synthesis of Acetomycin relies on a series of key chemical reactions to construct its characteristic structural motifs, particularly the substituted γ-butyrolactone core. The reported linear synthesis of (±)-Acetomycin commenced from diethyl allyl(methyl)malonate. nih.gov While the specific sequence of all 18 steps is not detailed here, such a synthesis would typically involve standard yet crucial transformations in organic chemistry. These can include:

Alkylation: To introduce carbon-carbon bonds and build up the carbon skeleton.

Reduction and Oxidation: To modify functional groups and achieve the desired oxidation states at various positions.

Lactonization: The crucial step to form the γ-butyrolactone ring, often from a corresponding hydroxy acid precursor.

Stereoselective reactions: To control the three-dimensional arrangement of atoms, which is critical for the biological activity of natural products.

The construction of the densely functionalized γ-butyrolactone core is a pivotal aspect of Acetomycin synthesis. Methodologies for the stereoselective synthesis of such cores are of significant interest in organic chemistry.

Semisynthesis of Acetomycin Derivatives

Semisynthesis involves the use of a naturally occurring compound as a starting material to produce derivatives. This approach can be advantageous when the natural product is readily available and provides a complex scaffold that would be challenging to construct through total synthesis. There is currently no specific information available in the searched literature detailing the semisynthesis of Acetomycin derivatives. This could be due to factors such as the low natural abundance of Acetomycin or a focus on total synthesis and analogue design from readily available chemical building blocks.

Design and Synthesis of Acetomycin Analogues

The creation of analogues of a natural product is a common strategy in medicinal chemistry to explore the structure-activity relationship (SAR) and to develop compounds with improved properties.

Rational Design Principles for Acetomycin Structural Diversification

The rational design of Acetomycin analogues has been guided by the goal of enhancing its biological properties, such as stability. A key design principle has been the modification of the acetoxy group at the 5-position of the γ-butyrolactone ring. nih.gov This moiety was identified as a potential site of metabolic instability, specifically hydrolysis by esterases. The rationale was that replacing the acetoxy group with more sterically hindered or electronically different ester groups could confer resistance to enzymatic cleavage. nih.gov

Based on this principle, analogues of Acetomycin were designed with benzoyloxy and pivaloyloxy groups in place of the acetoxy group. nih.gov The expectation was that these bulkier ester groups would be less susceptible to hydrolysis by esterases, thereby increasing the in vivo stability and potentially the therapeutic efficacy of the compounds. nih.gov

Methodologies for Peripheral Functionalization and Conjugation of Acetomycin

The synthesis of the designed Acetomycin analogues with modified ester groups was achieved using a similar synthetic route as the total synthesis of Acetomycin itself. nih.gov This indicates that the introduction of the benzoyloxy and pivaloyloxy groups was likely accomplished in the later stages of the synthesis, possibly by acylating a precursor alcohol at the 5-position of the γ-butyrolactone ring with the corresponding acyl chlorides or anhydrides.

Molecular and Cellular Mechanisms of Azetomycin I Action

Identification of Primary Biological Targets of Azetomycin I

The primary biological targets of this compound within susceptible cells are the fundamental processes of ribonucleic acid (RNA) and protein synthesis. nih.gov Kinetic studies performed in the gram-positive bacterium Bacillus subtilis have demonstrated that the compound rapidly inhibits RNA synthesis. nih.gov This initial action is followed by a subsequent inhibition of protein synthesis, indicating that the disruption of transcription is the primary event, which then leads to a halt in translation. nih.gov

These findings suggest that the cellular machinery responsible for transcription is the principal target. While this compound is an analog of actinomycin (B1170597), a class of compounds known to interact with DNA, its specific targeting leads to a cascade of effects starting with the cessation of RNA production.

This compound Interactions with Specific Macromolecules (e.g., DNA, RNA, Proteins)

This compound exerts its biological effects through direct or indirect interactions with key cellular macromolecules. Its action is primarily centered on nucleic acids.

Interaction with DNA: As a member of the actinomycin family, the mechanism of this compound is understood to involve the intercalation of its phenoxazone chromophore into double-stranded DNA. This interaction is typically favored at G-C rich sequences. This physical binding to the DNA template obstructs the progression of RNA polymerase, thereby inhibiting the synthesis of RNA. A peculiar and distinct interaction has been observed at lower concentrations; instead of inhibition, this compound stimulates the synthesis of deoxyribonucleic acid (DNA) at concentrations below 1 μg/ml. nih.gov

Interaction with RNA: The interaction with RNA is indirect. By binding to the DNA template and blocking the action of RNA polymerase, this compound prevents the transcription of all forms of RNA. Kinetic studies confirm that RNA synthesis is the most rapidly affected process following exposure to the compound. nih.gov

Interaction with Proteins: The effect of this compound on proteins is a secondary consequence of its primary activity. The inhibition of protein synthesis occurs after the initial and rapid blockage of RNA synthesis. nih.gov Without the messenger RNA (mRNA) transcripts to serve as templates, the ribosomal machinery cannot translate and produce new proteins, leading to a shutdown of cellular functions and growth.

Modulation of Key Biochemical Pathways by this compound

This compound significantly modulates core biochemical pathways essential for bacterial viability. The primary pathways affected are those involved in the flow of genetic information.

Table 1: Biochemical Pathways Modulated by this compound

| Biochemical Pathway | Effect of this compound | Reference |

|---|---|---|

| RNA Synthesis (Transcription) | Rapidly and potently inhibited. | nih.gov |

| Protein Synthesis (Translation) | Inhibited as a secondary effect following the halt of transcription. | nih.gov |

| DNA Synthesis (Replication) | Stimulated at concentrations less than 1 μg/ml. | nih.gov |

The rapid inhibition of the transcription pathway is the central mechanism, which then triggers the downstream inhibition of the translation pathway. The stimulatory effect on DNA synthesis at low concentrations is an unusual characteristic that distinguishes it from some other antibiotics.

Cellular Responses and Phenotypic Changes Induced by this compound

The interaction of this compound with cellular targets and its modulation of biochemical pathways result in distinct and observable cellular responses, most notably potent growth inhibition.

Growth Inhibition: this compound is a potent inhibitor of the growth of gram-positive bacteria, such as Bacillus subtilis. nih.gov Its efficacy is comparable to, and in some aspects slightly less than, Actinomycin IV. However, it is significantly less potent against gram-negative organisms. nih.gov This differential activity suggests potential differences in cell wall permeability or efflux mechanisms between the two types of bacteria.

The primary phenotypic change observed in susceptible bacteria is the cessation of growth and proliferation due to the compound's ability to shut down the production of essential RNAs and proteins.

Table 2: Comparative Inhibitory Effects of Azetomycins

| Compound | Relative Inhibitory Effect Against B. subtilis |

|---|---|

| Actinomycin IV | Most potent |

| This compound | Slightly less potent than Actinomycin IV |

| Azetomycin II | Less potent than this compound |

Structure Activity Relationship Sar Studies of Azetomycin I Analogues

Correlating Azithromycin (B1666446) Structural Features with Biological Activities

Azithromycin is a derivative of erythromycin (B1671065), characterized by a 15-membered macrocyclic lactone ring. researchgate.netdrugbank.comnih.gov A key structural feature is the insertion of a methyl-substituted nitrogen atom at the 9a position of the aglycone ring, classifying it as an azalide. drugbank.comnih.gov This modification is crucial as it prevents the internal hemiketal formation that renders erythromycin unstable in acidic environments. nih.gov This enhanced stability is a cornerstone of azithromycin's favorable pharmacokinetic profile. researchgate.netnih.gov

The biological activity of azithromycin and its analogues is intrinsically linked to several key structural components:

The Macrolactone Ring: The 15-membered ring serves as the foundational scaffold. Its conformation is vital for proper binding to the bacterial ribosome. mdpi.com

The Desosamine (B1220255) Sugar: This amino sugar, attached to the C5 position of the lactone ring, is essential for antibacterial activity. The 2'-hydroxyl group, in particular, is a key interaction point within the ribosomal binding site. nih.gov

The Cladinose (B132029) Sugar: Attached at the C3 position, this neutral sugar also contributes to ribosomal binding. Modifications to the cladinose moiety can significantly impact antibacterial potency by altering hydrophobic interactions with the ribosome. nih.gov

Azithromycin exerts its primary antibacterial effect by binding to the 23S rRNA component of the 50S bacterial ribosomal subunit. researchgate.netdrugbank.comnih.gov This binding event occurs within the polypeptide exit tunnel, effectively blocking protein synthesis and inhibiting bacterial growth. drugbank.comnih.gov The specific interactions of the desosamine and cladinose sugars are what anchor the drug in place, leading to its bacteriostatic, and at higher concentrations, bactericidal effects. nih.gov

Impact of Azithromycin Structural Modifications on Potency and Selectivity

Structural modifications of the azithromycin scaffold have been a key strategy in the development of new antibiotics with improved potency, expanded spectrum of activity, and better selectivity.

One of the most significant modifications distinguishing azithromycin from erythromycin is the methylation of the nitrogen atom incorporated into the lactone ring, which enhances its activity against Gram-negative bacteria. nih.gov Azithromycin demonstrates notably better activity against Haemophilus influenzae compared to erythromycin. nih.gov Further studies have explored various other modifications:

Modifications of the Cladinose Sugar: Altering the stereochemistry of a single center on the cladinose sugar can dramatically reduce antimicrobial activity by disrupting the spatial arrangement of ribosome binding epitopes. nih.govnih.gov In one instance, an epimerization event on the cladinose sugar profoundly diminished antibacterial properties while preserving the anti-inflammatory characteristics of the parent macrolide. nih.govnih.gov This highlights the possibility of separating these two biological activities through targeted structural changes.

Modifications of the Desosamine Sugar: The 2'-hydroxyl group of the desosamine sugar is a critical point for ribosomal binding. Its removal or modification often leads to a significant loss of antibacterial potency. nih.gov

Side Chain Modifications: The addition of different side chains to the macrolactone ring has been explored to enhance potency. For instance, compared to erythromycin, azithromycin's structure leads to improved activity against various staphylococci and streptococci. nih.gov

The following table summarizes the impact of key structural changes on the biological activity of azithromycin analogues.

| Modification Site | Specific Change | Impact on Potency | Impact on Selectivity/Activity |

| Aglycone Ring (9a) | Insertion of methyl-nitrogen | Increased | Enhanced activity against Gram-negative bacteria (e.g., H. influenzae) nih.gov |

| Cladinose Sugar | Epimerization | Decreased | Profoundly diminished antimicrobial activity; anti-inflammatory properties retained nih.govnih.gov |

| Desosamine Sugar | Removal of 2'-hydroxyl group | Decreased | Abolishes key interactions for ribosomal binding, reducing antibacterial efficacy nih.gov |

Computational Chemistry and Pharmacophore Modeling for Azithromycin SAR

Computational chemistry has become an indispensable tool for understanding the SAR of azithromycin and for guiding the design of new analogues. ijirset.comnih.gov Techniques such as molecular docking and molecular dynamics simulations provide atomic-level insights into how these antibiotics interact with their ribosomal target. nih.gov

Molecular docking studies have been used to compare the binding of different macrolides, including azithromycin, to the bacterial ribosome. These studies help to visualize the binding poses and identify key interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for affinity. researchgate.net For example, computational analyses have shown that azithromycin fits significantly within the catalytic pockets of certain viral proteins, suggesting potential for drug repurposing, an insight derived from modeling. researchgate.net

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. For azithromycin and its analogues, a pharmacophore model would typically include:

Hydrogen bond donors and acceptors (e.g., from the hydroxyl groups on the sugars).

A positive ionizable feature (from the nitrogen on the desosamine sugar).

Hydrophobic centers (from the macrolactone ring and cladinose).

These models are crucial for virtual screening of chemical libraries to identify new compounds that might have similar antibacterial activity. By understanding the key electronic and structural features required for binding, chemists can more rationally design novel derivatives with improved properties. ijirset.comresearchgate.net

Rationalization of Divergent Activities based on Azithromycin Structural Variations

A fascinating aspect of macrolide SAR is the ability to separate different biological activities through minor structural changes. The divergence between antibacterial and anti-inflammatory effects in azithromycin analogues is a prime example.

The primary mechanism for the antibacterial action of macrolides is their binding to the bacterial ribosome. nih.gov Therefore, structural modifications that disrupt this interaction will inevitably reduce or eliminate antibacterial potency. As noted previously, altering the stereochemistry of the cladinose sugar or modifying the 2'-hydroxyl group of the desosamine sugar significantly impairs ribosomal binding. nih.gov

However, the anti-inflammatory properties of macrolides are not dependent on ribosomal binding. nih.gov This suggests that these effects are mediated through a different mechanism, possibly involving interaction with host immune cells. Research has shown that an azithromycin analogue with a modified cladinose sugar, which rendered it almost inactive against bacteria, fully retained its anti-inflammatory properties. nih.gov This structural variation allows for the rational design of non-antibiotic macrolides that could be developed as pure anti-inflammatory agents, avoiding the risk of promoting antibiotic resistance. nih.govnih.gov

This separation of activities is a powerful demonstration of how subtle changes in molecular structure can lead to profoundly different biological outcomes. By understanding the distinct structural requirements for each activity, it is possible to fine-tune macrolide analogues for specific therapeutic purposes.

Preclinical Mechanistic Investigations of Azetomycin I

In Vitro Biological Activity Profiling of Azetomycin I

Assessment of Broad-Spectrum Activities (e.g., antimicrobial, cytotoxic)

This compound, more commonly known as Azithromycin (B1666446), is a macrolide antibiotic that demonstrates a wide range of biological activities. nih.gov Its primary and most well-studied characteristic is its broad-spectrum antimicrobial effect. nih.govdrugbank.com In vitro studies have established its activity against a variety of bacterial pathogens. nih.govnih.gov

The antimicrobial spectrum of Azithromycin includes good activity against staphylococci, streptococci, and other rapidly growing pyogenic bacteria. nih.gov A significant advantage over older macrolides like erythromycin (B1671065) is its potent activity against Haemophilus influenzae. nih.gov Furthermore, Azithromycin is more potent than many other macrolides against Enterobacteriaceae and shows good activity against Legionella, Chlamydia, and Campylobacter species. nih.gov It also exhibits activity against intracellular pathogens. For instance, it has a bactericidal effect on intracellular Helicobacter pylori in HEp-2 epithelial cell monolayers, although high extracellular concentrations are required to achieve intracellular killing. nih.gov The compound is also active against opportunistic organisms like Toxoplasma gondii. nih.gov

Beyond its antibacterial properties, Azithromycin has been investigated for its cytotoxic activity against various cancer cell lines. mdpi.com It has shown broad-spectrum anti-cancer activity in vitro against malignancies such as chronic myeloid leukemia (CML), glioblastoma (GB), hepatocellular carcinoma (HCC), and lung cancer. mdpi.com

Table 1: In Vitro Antimicrobial Spectrum of Azithromycin

| Bacterial Group/Species | Activity Level | Reference |

|---|---|---|

| Staphylococci | Good | nih.gov |

| Streptococci | Good | nih.gov |

| Moraxella catarrhalis | Good | nih.gov |

| Haemophilus influenzae | Good (MIC90 0.5 mg/l) | nih.gov |

| Enterobacteriaceae | More potent than other macrolides | nih.gov |

| Legionella spp. | Good | nih.gov |

| Chlamydia spp. | Good | nih.gov |

| Campylobacter spp. | Good | nih.gov |

| Helicobacter pylori (intracellular) | Active/Bactericidal | nih.gov |

| Toxoplasma gondii | Active | nih.gov |

Mechanistic Studies in Diverse Cell-Based Assays

The primary antibacterial mechanism of Azithromycin is the inhibition of bacterial protein synthesis. drugbank.comnih.gov It binds specifically to the 23S rRNA of the large 50S ribosomal subunit in bacteria. drugbank.comnih.gov This binding action blocks the transpeptidation and translocation steps during protein synthesis and inhibits the proper assembly of the 50S ribosomal subunit. drugbank.com The strong affinity for bacterial ribosomes is a key factor in its broad-spectrum antibacterial activity. drugbank.com While generally considered bacteriostatic, Azithromycin can be bactericidal at high concentrations or against rapidly dividing bacteria. youtube.com

In addition to its direct antibacterial action, Azithromycin exhibits immunomodulatory effects. nih.gov Cell-based assays have shown that it can inhibit the production of pro-inflammatory cytokines. nih.gov Studies using human phagocytic cells, such as polymorphonuclear leukocytes (PMNs) and macrophages, reveal that Azithromycin concentrates to a high degree within these cells. nih.gov The uptake is an active process, dependent on temperature and pH. nih.gov This accumulation within phagocytes is a potential mechanism for delivering the drug to sites of infection. nih.gov The release of the drug from these cells is significantly enhanced upon phagocytosis of bacteria like Staphylococcus aureus. nih.gov

Mechanistic studies have also explored its potential to overcome antibiotic resistance. For example, when encapsulated in poly (lactic-co-glycolic acid) (PLGA) nanoparticles, Azithromycin showed an improved ability to overcome efflux-based resistance in Methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecalis. mdpi.com This formulation reduced the minimum inhibitory concentration (MIC) compared to the free drug. mdpi.com

In Vivo Mechanistic Studies of this compound in Defined Model Systems

In vivo studies in animal models have been crucial for understanding the pharmacokinetic and pharmacodynamic properties of Azithromycin that contribute to its mechanism of action in a living system. These studies highlight its exceptional tissue distribution and long elimination half-life. nih.gov

A key mechanistic feature observed in vivo is the extensive penetration and accumulation of Azithromycin in tissues, with concentrations significantly higher than in plasma. nih.govnih.gov This is partly explained by its uptake into phagocytic cells. nih.gov Following systemic administration in mice, Azithromycin is transported by phagocytes, such as PMNs, which are recruited to sites of infection. nih.gov For instance, after inducing PMN infiltration in the peritoneal cavity of mice, there was a sixfold increase in Azithromycin concentration in that location, with most of the drug found intracellularly within the phagocytes. nih.gov This demonstrates a targeted delivery mechanism where phagocytes act as a vehicle, transporting the antibiotic to the infectious foci. nih.govnih.gov

Animal infection models have confirmed the significance of this delivery mechanism. Azithromycin was effective in treating established tissue infections in mice caused by Salmonella enteritidis (in the liver and spleen) and Staphylococcus aureus (in thigh muscle), whereas erythromycin was not. nih.gov Its efficacy in models using intracellular pathogens like Listeria monocytogenes and Legionella pneumophila further supports the importance of its ability to accumulate within cells. nih.govnih.gov These studies in defined model systems illustrate how Azithromycin's unique pharmacokinetic properties, particularly its interaction with the host's immune cells, are integral to its mechanism of action, allowing it to effectively target pathogens within tissues and cells. nih.gov

This compound Resistance Mechanisms in Model Organisms

Bacteria can develop resistance to Azithromycin through several distinct mechanisms, which have been studied in various model organisms.

One of the most common mechanisms is the modification of the drug's target site on the ribosome. nih.gov This can occur through mutations in the 23S rRNA gene or in the genes encoding ribosomal proteins L4 and L22. nih.gov For example, in Campylobacter spp., mutations in domain V of the 23S rRNA gene are a common cause of high-level resistance. nih.gov Another target modification is mediated by erythromycin ribosomal methylase (erm) genes, which produce an enzyme that methylates the 50S ribosomal subunit. youtube.com This methylation reduces the binding affinity of macrolides, lincosamides, and streptogramin B antibiotics (the MLSB phenotype). youtube.com

A second major resistance mechanism involves the active efflux of the antibiotic out of the bacterial cell. nih.gov Efflux pumps, which are protein structures that traverse the cell membrane, actively transport Azithromycin out of the bacterium, preventing it from reaching its ribosomal target. youtube.com In Pseudomonas aeruginosa, the overexpression of efflux pumps like MexAB-OprM is a known resistance mechanism. nih.gov In Escherichia coli, efflux pumps were found to play a role in resistance in over 90% of isolates studied. nih.gov The mph(A) gene, which codes for a macrolide phosphotransferase, is another significant mechanism in E. coli, playing a primary role in the development of resistance. nih.gov

Finally, enzymatic inactivation of the drug is another, though less common, mechanism for macrolides. This involves bacterial enzymes that modify and inactivate the antibiotic molecule itself.

Advanced Analytical Methodologies for Azetomycin I Research

Chromatographic and Spectrometric Techniques for Azetomycin I Quantification in Complex Research Matrices

Quantifying this compound in complex biological matrices such as plasma, serum, or tissue homogenates is critical for pharmacokinetic and metabolic studies. Liquid chromatography coupled with mass spectrometry (LC-MS), particularly tandem mass spectrometry (LC-MS/MS), stands as the gold standard for this purpose due to its high sensitivity and specificity. nih.govresearchgate.net

High-performance liquid chromatography (HPLC) is employed for the initial separation of this compound from endogenous components of the matrix. nih.gov A reversed-phase C18 column is commonly utilized for this separation. nih.govnih.gov The mobile phase typically consists of a mixture of an organic solvent (like methanol or acetonitrile) and an aqueous buffer (such as ammonium acetate or formic acid), run in a gradient elution mode to achieve optimal separation. nih.govlshtm.ac.uk

Following chromatographic separation, the analyte is introduced into a mass spectrometer. researchgate.net Electrospray ionization (ESI) in positive ion mode is a frequently used technique for generating ions of macrolide antibiotics like this compound. nih.gov For quantification, tandem mass spectrometry is operated in the multiple reaction monitoring (MRM) mode. nih.gov This involves selecting the protonated molecular ion ([M+H]⁺) of this compound in the first quadrupole, subjecting it to collision-induced dissociation, and then monitoring a specific, stable fragment ion in the third quadrupole. researchgate.net This highly specific transition ensures accurate quantification even at very low concentrations, minimizing interference from matrix components. nih.gov The development of such methods involves rigorous validation, assessing parameters like linearity, accuracy, precision, recovery, and matrix effects to ensure reliable and reproducible results. lshtm.ac.uk

| Parameter | Typical Methodologies and Conditions | Purpose |

|---|---|---|

| Sample Preparation | Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) | To isolate this compound from interfering matrix components like proteins and lipids. researchgate.net |

| Chromatographic Separation | Reversed-Phase HPLC with a C18 column. nih.gov | To separate this compound from other compounds before detection. |

| Mobile Phase | Gradient elution with Acetonitrile/Methanol and an aqueous buffer (e.g., ammonium acetate, formic acid). lshtm.ac.uk | To achieve efficient separation on the HPLC column. |

| Ionization | Electrospray Ionization (ESI) in positive mode. nih.gov | To generate charged molecules (ions) for mass analysis. |

| Detection | Tandem Mass Spectrometry (MS/MS). nih.gov | To provide highly sensitive and specific detection. |

| Quantification Mode | Multiple Reaction Monitoring (MRM). nih.gov | To monitor a specific precursor-to-product ion transition for accurate quantification. |

Biophysical Techniques for this compound-Target Interaction Analysis

Understanding the interaction between this compound and its biological target, typically the bacterial ribosome, is fundamental to deciphering its mechanism of action. mdpi.com Several biophysical methods are employed to characterize these interactions in detail, providing data on binding affinity, kinetics, thermodynamics, and stoichiometry. nih.govnih.gov

Surface Plasmon Resonance (SPR) : SPR is a powerful label-free technique for real-time monitoring of binding events. In a typical assay, the ribosomal target is immobilized on a sensor chip, and a solution containing this compound is flowed over the surface. The binding interaction causes a change in the refractive index at the surface, which is detected and used to determine kinetic parameters such as association (kₐ) and dissociation (kₑ) rates, as well as the equilibrium dissociation constant (Kₐ). nih.gov

Isothermal Titration Calorimetry (ITC) : ITC directly measures the heat released or absorbed during a binding event. By titrating this compound into a solution containing its target molecule, a complete thermodynamic profile of the interaction can be obtained. nih.gov This includes the binding affinity (Kₐ), enthalpy change (ΔH), entropy change (ΔS), and stoichiometry (n) of the interaction, providing deep insights into the driving forces of binding.

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR spectroscopy is an indispensable tool for elucidating the three-dimensional structures of drug-receptor complexes in solution. mdpi.com Techniques like Saturation Transfer Difference (STD) NMR and transferred Nuclear Overhauser Effect Spectroscopy (tr-NOESY) can identify the specific protons of this compound that are in close proximity to the ribosome, mapping the binding epitope. dntb.gov.ua Chemical shift perturbation studies can identify the binding site on the target molecule and provide information on conformational changes that occur upon binding. mdpi.com

Affinity Selection Mass Spectrometry (AS-MS) : AS-MS is a screening method used to identify compounds that bind to a target from a mixture. nih.gov It combines the separation of target-ligand complexes from unbound ligands with the high sensitivity of mass spectrometry for detection. This technique can confirm the binding of this compound to its target and can be used in competitive binding experiments to assess relative affinities. nih.gov

| Technique | Information Obtained | Primary Application in this compound Research |

|---|---|---|

| Surface Plasmon Resonance (SPR) | Binding kinetics (kₐ, kₑ) and affinity (Kₐ). nih.gov | Quantifying the real-time binding and dissociation of this compound to its target. |

| Isothermal Titration Calorimetry (ITC) | Binding affinity (Kₐ), thermodynamics (ΔH, ΔS), stoichiometry (n). nih.gov | Characterizing the thermodynamic driving forces of the binding interaction. |

| Nuclear Magnetic Resonance (NMR) | Binding site mapping, conformational changes, 3D structure of the complex. mdpi.com | Providing atomic-level structural details of the this compound-target interaction. |

| Affinity Selection Mass Spectrometry (AS-MS) | Confirmation of binding, relative affinity. nih.gov | Screening and confirming direct interaction with the intended biological target. |

Advanced Imaging Techniques for this compound Localization and Cellular Fate

Visualizing the subcellular distribution of this compound is crucial for understanding its cellular uptake, trafficking, and interaction with its target in the native cellular environment. Advanced imaging techniques, particularly fluorescence microscopy, are central to these investigations. nih.gov

To enable visualization, this compound is often chemically modified with a fluorescent tag (fluorophore). This allows its movement and accumulation within bacterial or eukaryotic cells to be tracked in real-time using live-cell imaging. nih.gov

Confocal Microscopy : This technique uses a pinhole to reject out-of-focus light, providing high-contrast, optically sectioned images of fluorescently labeled this compound within cells. It is widely used to determine the general subcellular localization of the compound, for instance, whether it accumulates in the cytoplasm, cell membrane, or specific organelles. nih.gov

Super-Resolution Microscopy (SRM) : To visualize interactions at the nanoscale, researchers turn to SRM techniques that overcome the diffraction limit of light. nih.gov

Stochastic Optical Reconstruction Microscopy (STORM) and Photoactivated Localization Microscopy (PALM) are single-molecule localization microscopy (SMLM) methods that achieve resolutions of tens of nanometers. azolifesciences.com These could potentially visualize the binding of individual fluorescently-labeled this compound molecules to their ribosomal targets within the cell.

Stimulated Emission Depletion (STED) Microscopy uses a second laser to de-excite fluorophores in the outer region of the focal spot, effectively narrowing the point-spread function and improving resolution. azolifesciences.com This can provide sharper images of this compound clusters within cellular compartments.

Intravital Microscopy (IVM) : This technique allows for the imaging of cellular processes within a living organism. azolifesciences.com It could be applied to study the distribution and activity of labeled this compound in the context of an infection model, providing insights into its behavior in a complex physiological environment.

| Imaging Technique | Typical Resolution | Application for this compound |

|---|---|---|

| Confocal Microscopy | ~250 nm | General subcellular localization and co-localization with cellular structures. nih.gov |

| Structured Illumination Microscopy (SIM) | ~120 nm | Higher resolution imaging of this compound distribution in live cells. nih.gov |

| STED Microscopy | <50 nm | High-resolution mapping of this compound accumulation in specific subcellular regions. azolifesciences.com |

| STORM/PALM | ~20-50 nm | Visualizing the interaction of single this compound molecules with their cellular targets. nih.gov |

Omics Technologies in this compound Mechanistic Studies

Omics technologies offer a global, systems-level view of the cellular response to a compound, making them invaluable for hypothesis-free mechanism-of-action studies and the identification of resistance mechanisms. core.ac.uknih.gov By treating bacteria with this compound and analyzing the resulting changes in the transcriptome, proteome, and metabolome, researchers can gain a comprehensive understanding of its physiological impact. nih.gov

Transcriptomics : Typically performed using RNA-sequencing (RNA-Seq), transcriptomics analyzes the entire set of RNA transcripts in a cell. This reveals which genes are up- or down-regulated in response to this compound treatment. For example, an increase in the expression of genes encoding efflux pumps or ribosomal modification enzymes could indicate the activation of specific resistance pathways. core.ac.uk

Proteomics : This approach identifies and quantifies the complete set of proteins in a cell (the proteome). Using techniques like mass spectrometry-based shotgun proteomics, researchers can see how this compound affects the abundance of cellular proteins. nih.gov This can directly confirm the inhibition of protein synthesis and reveal downstream effects, such as stress responses or metabolic shifts. core.ac.uk

Metabolomics : Metabolomics is the study of the complete set of small-molecule metabolites within a cell or biological system. researchgate.net By comparing the metabolic profiles of treated and untreated cells using techniques like GC-MS or LC-MS, researchers can identify metabolic pathways that are perturbed by this compound. core.ac.uk This can uncover unexpected cellular functions affected by the compound and provide a detailed picture of the resulting metabolic state. researchgate.net

The integration of these different omics datasets provides a powerful, multi-layered understanding of the cellular pathways affected by this compound, from the initial gene-level response to the ultimate changes in protein expression and metabolic function. researchgate.net

| Omics Technology | Molecules Analyzed | Key Insights for this compound Research |

|---|---|---|

| Transcriptomics | RNA transcripts (mRNA, non-coding RNA). nih.gov | Identifies gene expression changes, revealing cellular responses and potential resistance mechanisms (e.g., efflux pump upregulation). core.ac.uk |

| Proteomics | Proteins. nih.gov | Quantifies changes in protein levels, confirming target engagement (inhibition of protein synthesis) and identifying stress response pathways. core.ac.uk |

| Metabolomics | Metabolites (sugars, amino acids, lipids, etc.). nih.gov | Reveals perturbations in metabolic pathways and provides a functional readout of the cellular state after treatment. core.ac.uk |

Future Directions and Research Opportunities for Azetomycin I

Elucidation of Remaining Biosynthetic Intermediates and Enzymes

The complete elucidation of the biosynthetic pathway of Azetomycin I remains an area of active investigation. While the general framework of polyketide synthesis is understood, the precise intermediates and the specific functions of several enzymes within the biosynthetic gene cluster are yet to be fully characterized. Future research will likely focus on the targeted knockout of specific genes within the cluster to identify their roles in the assembly of the this compound scaffold. This approach, combined with advanced analytical techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, will be crucial in isolating and identifying the transient intermediates that have so far remained elusive. A deeper understanding of these enzymatic steps could pave the way for the engineered biosynthesis of novel analogs. google.comnih.govjic.ac.uk

A key area of interest is the identification and characterization of the enzymes responsible for the unique structural features of this compound. This includes the enzymes that catalyze specific tailoring reactions such as hydroxylations, methylations, and glycosylations. The study of these enzymes could reveal novel biocatalytic tools for organic synthesis.

Exploration of Novel Synthetic Pathways for this compound and its Derivatives

While the total synthesis of complex natural products like this compound presents a significant challenge, it also offers a powerful platform for the creation of novel derivatives with potentially improved therapeutic properties. nih.govresearchgate.net Future synthetic efforts will likely focus on developing more convergent and efficient routes to the this compound core structure. This could involve the application of modern synthetic methodologies, such as stereoselective catalysis and C-H activation, to streamline the synthesis and allow for the late-stage diversification of the molecule. youtube.comnih.gov

Furthermore, the development of semi-synthetic approaches, starting from more readily available precursors, could provide a more practical means of generating a diverse library of this compound analogs. researchgate.netresearchgate.net These derivatives could be designed to explore the structure-activity relationship of this compound, potentially leading to compounds with enhanced potency, selectivity, or pharmacokinetic properties. nih.govnih.govmdpi.com

Identification of Secondary Biological Targets and Off-Target Effects (mechanistic focus)

A mechanistic understanding of any off-target effects is also a critical area for future investigation. For instance, some macrolide antibiotics have been shown to interact with host cellular processes, and it will be important to determine if this compound exhibits similar properties. nih.govnih.govresearchgate.netmdpi.com Studies focusing on the effects of this compound on mammalian cells and key cellular pathways will be essential to fully characterize its selectivity and potential for host-directed effects.

Potential Applications of this compound as a Chemical Probe or Research Tool

The unique structure and biological activity of this compound make it a promising candidate for development as a chemical probe. youtube.com Chemical probes are small molecules that are used to study biological systems, and this compound could be modified to incorporate reporter tags, such as fluorescent dyes or biotin, to enable the visualization and identification of its cellular targets. nih.govscispace.comrsc.org

The development of such probes would be invaluable for elucidating the mechanism of action of this compound in greater detail and for identifying novel binding partners. Furthermore, these tools could be used to investigate the broader biological roles of its targets in various cellular processes. The synthesis of immobilized this compound analogs could also facilitate pull-down assays to identify interacting proteins and further unravel its molecular mechanism. nih.govscispace.com

Emerging Methodologies in this compound Research (e.g., AI-driven discovery)

Q & A

Q. What experimental methodologies are essential for synthesizing Azetomycin I with high purity?

- Methodological Answer: Synthesis protocols should include:

- Stepwise characterization: Use NMR, HPLC, and mass spectrometry to confirm structural integrity and purity .

- Reproducibility: Document reaction conditions (e.g., temperature, solvent ratios, catalysts) in detail, adhering to guidelines for reporting chemical syntheses .

- Control experiments: Include negative controls (e.g., omitting key reagents) to validate reaction specificity.

Q. How can researchers validate this compound’s mechanism of action in antimicrobial assays?

- Methodological Answer:

- Dose-response studies: Establish minimum inhibitory concentration (MIC) using standardized bacterial strains (e.g., ATCC references) .

- Comparative assays: Benchmark against known antibiotics (e.g., tetracycline) to contextualize efficacy .

- Statistical validation: Use ANOVA or t-tests to confirm significance, ensuring sample sizes meet power analysis requirements .

Q. Which analytical techniques are critical for assessing this compound’s stability under varying storage conditions?

- Methodological Answer:

- Accelerated stability testing: Expose samples to extreme temperatures/humidity and monitor degradation via HPLC .

- Kinetic modeling: Apply Arrhenius equations to predict shelf life, ensuring data aligns with ICH guidelines for pharmaceutical stability .

Advanced Research Questions

Q. How can researchers optimize this compound’s synthetic yield while minimizing byproduct formation?

- Methodological Answer:

- Design of Experiments (DoE): Use factorial design to test variables (e.g., pH, catalyst concentration) and identify optimal conditions .

- In-line monitoring: Implement PAT (Process Analytical Technology) tools like FTIR to track reaction progress in real time .

- Byproduct analysis: Characterize impurities via LC-MS and propose mechanistic pathways to suppress their formation .

Q. What strategies resolve contradictions in reported cytotoxicity data for this compound across cell-line models?

- Methodological Answer:

- Meta-analysis: Aggregate data from published studies, accounting for variables like cell passage number, culture media, and assay endpoints .

- Standardized protocols: Adopt CONSORT-like guidelines for in vitro studies to reduce inter-lab variability .

- Mechanistic follow-up: Use RNA-seq or proteomics to identify off-target effects that may explain discrepancies .

Q. How should computational models be validated to predict this compound’s binding affinity for novel microbial targets?

- Methodological Answer:

- Docking validation: Compare predicted binding poses with crystallographic data from similar compounds .

- Free-energy calculations: Use molecular dynamics (MD) simulations with explicit solvent models to refine affinity estimates .

- Experimental correlation: Validate in silico predictions with SPR (Surface Plasmon Resonance) binding assays .

Q. What frameworks ensure ethical rigor in preclinical studies evaluating this compound’s safety profile?

- Methodological Answer:

- Institutional Review: Submit protocols to ethics committees, detailing endpoints for humane animal use and 3R compliance (Replace, Reduce, Refine) .

- Adverse event reporting: Use FAIR data principles to share toxicity findings transparently across collaborative networks .

Data Presentation and Reproducibility

Q. How should researchers present contradictory data on this compound’s pharmacokinetic parameters in publications?

- Methodological Answer:

- Transparent reporting: Use supplementary tables to list all raw data, highlighting outliers and statistical adjustments .

- Sensitivity analysis: Include robustness checks (e.g., bootstrapping) to quantify uncertainty in half-life or clearance estimates .

Q. What criteria define a robust research question for this compound’s structure-activity relationship (SAR) studies?

- Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.